molecular formula C21H19N3O B11777489 1-Benzyl-N-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine

1-Benzyl-N-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine

Cat. No.: B11777489
M. Wt: 329.4 g/mol
InChI Key: VVAMEGBDMWMBEQ-UHFFFAOYSA-N
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Description

1-Benzyl-N-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine is a compound belonging to the benzimidazole class, known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound, with its unique structure, holds potential for various scientific and industrial applications.

Chemical Reactions Analysis

1-Benzyl-N-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzyl-N-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-N-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, benzimidazole derivatives are known to inhibit microtubule formation, which is crucial for cell division . This inhibition can lead to the disruption of cellular processes, making the compound effective against rapidly dividing cells, such as cancer cells.

Comparison with Similar Compounds

1-Benzyl-N-(4-methoxyphenyl)-1H-benzo[d]imidazol-2-amine can be compared with other benzimidazole derivatives and similar heterocyclic compounds:

The uniqueness of this compound lies in its specific structural features and the resulting pharmacological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H19N3O

Molecular Weight

329.4 g/mol

IUPAC Name

1-benzyl-N-(4-methoxyphenyl)benzimidazol-2-amine

InChI

InChI=1S/C21H19N3O/c1-25-18-13-11-17(12-14-18)22-21-23-19-9-5-6-10-20(19)24(21)15-16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,22,23)

InChI Key

VVAMEGBDMWMBEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N2CC4=CC=CC=C4

Origin of Product

United States

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